4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-24(16-17-6-4-3-5-7-17)31(28,29)21-12-8-18(9-13-21)22(25)23-19-10-14-20(15-11-19)30(2,26)27/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECSAJTNPNGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of benzylamine with methanesulfonyl chloride to form benzyl(methyl)sulfonamide. This intermediate is then reacted with 4-methanesulfonylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and sulfonamide groups.
Reduction: Reduced forms of the benzamide and sulfonamide groups.
Substitution: Substituted derivatives where the nucleophile replaces a functional group.
Scientific Research Applications
The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide is a complex organic molecule with a variety of potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from various studies and data sources.
Structure and Composition
- Molecular Formula : C22H24N2O4S2
- Molecular Weight : 432.56 g/mol
- Functional Groups : The compound contains sulfonamide and amide functional groups, which are significant for its biological activity.
Medicinal Chemistry
The compound's structural features suggest it could serve as a lead compound in drug development, particularly due to its potential as an inhibitor of specific enzymes.
- Carbonic Anhydrase Inhibition : Similar compounds have been identified as potent inhibitors of carbonic anhydrase II, which plays a crucial role in various physiological processes, including respiration and acid-base balance . This inhibition can be leveraged in the treatment of conditions such as glaucoma and epilepsy.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the benzyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.
- Case Study : A study on related sulfonamide compounds demonstrated their effectiveness against various bacterial strains, suggesting that derivatives like this compound could similarly possess antimicrobial activity .
Anti-inflammatory Properties
Sulfonamide compounds have also been studied for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
- Research Findings : Investigations into the anti-inflammatory mechanisms of sulfonamides have shown that they can inhibit pro-inflammatory cytokines, leading to reduced inflammation in animal models .
Cancer Research
The structural characteristics of this compound position it as a potential candidate for cancer therapeutics. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor growth.
- Mechanism of Action : Studies suggest that sulfonamide derivatives can interfere with cancer cell proliferation pathways, making them useful in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Antifungal Research
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM5 replaces the 4-methanesulfonylphenyl group with a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenylmethyl group.
- Biological Activity : LMM5 exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, a critical enzyme for redox homeostasis in fungi. Its IC50 value is comparable to fluconazole, a standard antifungal agent .
- SAR Insight : The oxadiazole ring in LMM5 may enhance membrane permeability, whereas the methanesulfonyl group in the target compound could improve solubility or target specificity .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM11 features a cyclohexyl(ethyl)sulfamoyl group and a furan-substituted oxadiazole ring.
- Biological Activity : Similar to LMM5, LMM11 shows antifungal activity but with a broader spectrum against filamentous fungi. The cyclohexyl group may contribute to increased lipophilicity, enhancing penetration into fungal cell walls .
Sulfonamide Derivatives as PD-L1 Inhibitors
Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide)
- Structural Differences : Incorporates a salicylamide scaffold and a 3-fluorophenylsulfamoyl group.
- Biological Activity : Demonstrated 57.15% inhibition of PD-L1 in an ELISA assay, making it a promising immune checkpoint inhibitor. The salicylamide moiety may facilitate hydrogen bonding with PD-L1, while the target compound’s benzamide core could offer similar interactions .
Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide)
- Structural Differences : Features a 4-fluorophenylsulfamoyl group and a 2-methoxy substitution on the benzamide.
- Biological Activity: Showed 53.33% PD-L1 inhibition and notable anti-proliferative activity against PC-3 prostate cancer cells (66.64% inhibition). The methoxy group may enhance metabolic stability compared to the target compound’s sulfone group .
Anticancer and Antimicrobial Sulfonamides
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Structural Differences : Replaces the sulfamoyl group with an imidazole ring.
- Biological Activity : Exhibited potent activity against cervical cancer cells, likely due to the imidazole’s ability to chelate metal ions in tumor microenvironments. The target compound’s sulfamoyl group may instead target enzymatic pathways .
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
- Structural Differences : Combines an imidazole and a 5-methylisoxazole-sulfamoyl group.
- Biological Activity : Demonstrated strong antifungal activity, suggesting that the isoxazole moiety synergizes with the sulfamoyl group for target binding. The target compound’s methanesulfonylphenyl group may offer a similar synergistic effect .
Physicochemical and Pharmacokinetic Comparisons
Notes:
- LogP values suggest moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets .
Mechanistic and ADMET Insights
- Molecular Docking : The benzyl(methyl)sulfamoyl group in the target compound may occupy hydrophobic pockets in thioredoxin reductase, while the sulfone forms hydrogen bonds with catalytic residues, as seen in Glide XP docking studies .
- Cytotoxicity : Similar sulfonamide derivatives (e.g., Compounds 4, 30) show low cytotoxicity against fibroblast cells, suggesting a favorable safety profile for the target compound .
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide , a member of the benzamide class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzamide core with sulfamoyl and methanesulfonyl substituents, which may contribute to its biological properties. The compound's unique functional groups are hypothesized to enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the benzamide backbone through acylation reactions.
- Introduction of the sulfamoyl group via nucleophilic substitution.
- Functionalization with methanesulfonyl moieties to yield the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and lymphoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antiviral Activity
Research has demonstrated that derivatives of benzamide, including this compound, can modulate viral assembly processes. Specifically, it has been reported to interfere with Hepatitis B virus (HBV) capsid assembly by binding to core proteins, thus reducing viral replication .
Anticonvulsant Effects
Some derivatives related to this compound have shown promise as anticonvulsants. The structural modifications at the benzamide site have been linked to enhanced anticonvulsant activity, suggesting a potential therapeutic application in epilepsy treatment .
Mechanistic Studies
Mechanistic studies reveal that this compound may exert its effects through several pathways:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of signaling pathways , such as those regulating apoptosis and cell survival.
- Interference with nucleic acid synthesis in viral pathogens.
Case Studies
- Study on Anticancer Activity : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in viability of MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
- Antiviral Mechanism : A study highlighted the compound's ability to disrupt HBV nucleocapsid assembly, significantly lowering cytoplasmic HBV DNA levels in treated hepatocytes .
Data Summary Table
Q & A
Q. What are the foundational synthetic routes for 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide?
- Methodology : Synthesis typically involves sequential sulfamoylation and amidation steps. For example:
- Step 1 : Sulfamoylation of benzyl(methyl)amine with sulfonyl chloride derivatives under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base).
- Step 2 : Amidation via coupling the sulfamoyl intermediate with 4-methanesulfonylbenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt).
- Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yields. Continuous flow reactors may enhance efficiency in scaling up .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Key Techniques :
- X-ray Crystallography : Resolves 3D conformation, including sulfamoyl and methanesulfonyl group orientations (e.g., torsion angles between aromatic rings) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups on benzyl and sulfonamide moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNOS) and isotopic patterns .
Q. How can solubility challenges in biological assays be addressed?
- Strategies :
- Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) to improve aqueous solubility.
- Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) without disrupting pharmacophores, may enhance solubility .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Approach :
- Quantum Chemical Calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) to identify energy barriers in sulfamoylation/amidation steps.
- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts or solvents. For example, ML-driven screening of Pd-based catalysts for coupling reactions .
- In Silico Reaction Design : Tools like Gaussian or ORCA simulate reaction trajectories, reducing trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Analysis Framework :
- Dose-Response Curves : Compare IC values under standardized conditions (e.g., cell line viability assays vs. enzyme inhibition).
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to assess if metabolite interference explains discrepancies .
- Structural-Activity Relationship (SAR) : Correlate substituent variations (e.g., methyl vs. trifluoromethyl groups) with activity shifts .
Q. How does the sulfamoyl group influence intermolecular interactions in crystal packing?
- Crystallographic Insights :
- The sulfamoyl group engages in hydrogen bonding (N–H···O=S) and π-stacking between aromatic rings.
- Substituents like methanesulfonyl enhance lattice stability via hydrophobic interactions, as shown in analogous sulfonamide structures .
Q. What methodologies validate target engagement in enzyme inhibition studies?
- Experimental Protocols :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).
- Covalent Binding Assays : Use S-labeled probes to confirm irreversible inhibition, if applicable .
Methodological Notes
- Contradictory Data : Differences in reported bioactivity may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Always cross-validate with orthogonal techniques (e.g., LC-MS purity checks) .
- Synthetic Scalability : While lab-scale synthesis uses batch reactors, industrial translation may require flow chemistry or catalyst recycling systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
